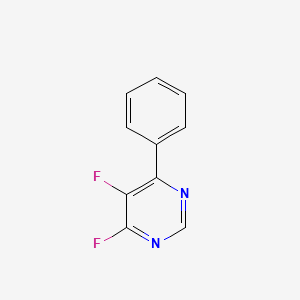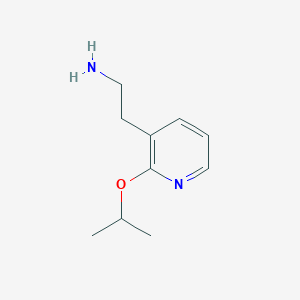
2-(Trifluoroacetyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a fluorinated organic compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of trifluoromethyl groups enhances its chemical stability, lipophilicity, and metabolic stability, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and conditions, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium carbonate or sodium hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity 2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in developing new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Another fluorinated ketone with similar structural features but different applications.
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone: A compound with trifluoromethyl groups and a trimethylphenyl moiety, used in different chemical contexts
Uniqueness
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its isoquinoline core and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. Its enhanced stability, lipophilicity, and reactivity make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H9F6NO |
|---|---|
Peso molecular |
297.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[6-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-8-6-19(4-3-7(8)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 |
Clave InChI |
UYQMGEOZZHNBHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C=C2)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
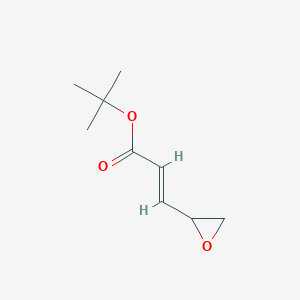



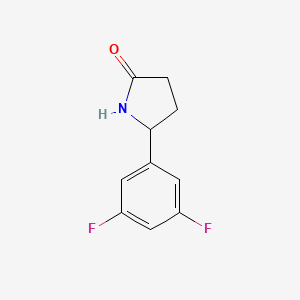
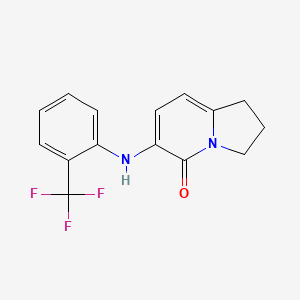
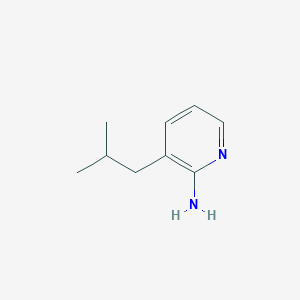
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
